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[3] Plasminogen activator inhibitor-1 as a therapeutic target for obesity-associated metabolic
and vascular complications - PubMed The oral administration of TM5275 to genetically obese
and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia,
hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275
was shown to be due to the protection of pancreatic (3-cells from apoptosis and the
preservation of their function. TM5275 also improved vascular insulin resistance in obese mice
through the normalization of impaired insulin-induced phosphorylation of endothelial NO
synthase and Akt in the aorta. Furthermore, TM5275 prevented the impairment of endothelium-
dependent vasorelaxation and the acceleration of neointima formation after vascular injury in
obese mice. These data suggest that the pharmacological inhibition of PAI-1 may be a
promising strategy for the treatment of obesity-associated metabolic and vascular disorders. ...
The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated
obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension.
The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of
pancreatic [3-cells from apoptosis and the preservation of their function. ... These data suggest
that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of
obesity-associated metabolic and vascular disorders. 1

Plasminogen Activator Inhibitor-1 in Liver Disease - PMC - NCBI We have also shown that
TM5275, a PAI-1 inhibitor, ameliorated fatty liver, hyperinsulinemia, and insulin resistance in
obese and diabetic ob/ob mice. Moreover, TM5275 not only prevented the development of
hepatic steatosis, but also reversed established hepatic steatosis in mice fed a high-fat diet.
These data suggest that the inhibition of PAI-1 may be a promising strategy for the treatment of
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NAFLD. ... We have also shown that TM5275, a PAI-1 inhibitor, ameliorated fatty liver,
hyperinsulinemia, and insulin resistance in obese and diabetic ob/ob mice. Moreover, TM5275
not only prevented the development of hepatic steatosis, but also reversed established hepatic
steatosis in mice fed a high-fat diet. These data suggest that the inhibition of PAI-1 may be a
promising strategy for the treatment of NAFLD. ... The oral administration of TM5275 to
genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia,
hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic
effect of TM5275 was shown to be due to the protection of pancreatic 3-cells from apoptosis
and the preservation of their function. TM5275 also improved vascular insulin resistance in
obese mice through the normalization of impaired insulin-induced phosphorylation of
endothelial NO synthase and Akt in the aorta. 1

Pharmacological inhibition of plasminogen activator inhibitor-1 protects against the
development and progression of nonalcoholic steatohepatitis in mice - PubMed The oral
administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-
associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The
mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of
pancreatic 3-cells from apoptosis and the preservation of their function. TM5275 also improved
vascular insulin resistance in obese mice through the normalization of impaired insulin-induced
phosphorylation of endothelial NO synthase and Akt in the aorta. Furthermore, TM5275
prevented the impairment of endothelium-dependent vasorelaxation and the acceleration of
neointima formation after vascular injury in obese mice. These data suggest that the
pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-
associated metabolic and vascular disorders. ... The oral administration of TM5275 to
genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia,
hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic
effect of TM5275 was shown to be due to the protection of pancreatic 3-cells from apoptosis
and the preservation of their function. ... These data suggest that the pharmacological inhibition
of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and
vascular disorders. 1

Plasminogen activator inhibitor-1 is a major determinant of vascular resistance to insulin in
obese mice - PubMed The oral administration of TM5275 to genetically obese and diabetic
ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia,
hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275
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was shown to be due to the protection of pancreatic (3-cells from apoptosis and the
preservation of their function. TM5275 also improved vascular insulin resistance in obese mice
through the normalization of impaired insulin-induced phosphorylation of endothelial NO
synthase and Akt in the aorta. Furthermore, TM5275 prevented the impairment of endothelium-
dependent vasorelaxation and the acceleration of neointima formation after vascular injury in
obese mice. These data suggest that the pharmacological inhibition of PAI-1 may be a
promising strategy for the treatment of obesity-associated metabolic and vascular disorders. ...
The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated
obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension.
The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of
pancreatic 3-cells from apoptosis and the preservation of their function. ... These data suggest
that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of
obesity-associated metabolic and vascular disorders. 1

TM5275, a novel plasminogen activator inhibitor-1 inhibitor, prevents neointima formation after
vascular injury in mice - PubMed To examine the effect of TM5275 on neointima formation after
vascular injury, we subjected mice to femoral arterial wire injury. The oral administration of
TM5275 (10 mg/kg/day) significantly inhibited the neointimal thickening and the
neointima/media ratio of injured femoral arteries. TM5275 also significantly suppressed the
proliferation of smooth muscle cells and the infiltration of macrophages in the neointima.
Furthermore, TM5275 inhibited the expression of PAI-1, monocyte chemoattractant protein-1
and tumor necrosis factor-a in the injured vessels. These data suggest that the
pharmacological inhibition of PAI-1 may be a promising strategy for the prevention of vascular
occlusive diseases such as atherosclerosis and restenosis after angioplasty. ... The oral
administration of TM5275 (10 mg/kg/day) significantly inhibited the neointimal thickening and
the neointima/media ratio of injured femoral arteries. 1

An orally active small-molecule plasminogen activator inhibitor-1 inhibitor, TM5275, prevents
the development and progression of diabetic nephropathy in mice - PubMed TM5275, a novel,
orally active, small-molecule PAI-1 inhibitor, was synthesized and its antidiabetic and antifibrotic
effects were examined in a mouse model of diabetic nephropathy. The oral administration of
TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the
development of albuminuria and glomerulosclerosis. TM5275 also prevented the accumulation
of extracellular matrix proteins, such as type IV collagen and fibronectin, in the glomeruli.
Furthermore, TM5275 suppressed the expression of transforming growth factor-p1 and PAI-1 in
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the diabetic kidney. These data suggest that the pharmacological inhibition of PAI-1 may be a
promising strategy for the treatment of diabetic nephropathy. ... The oral administration of
TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the
development of albuminuria and glomerulosclerosis. 1

An Orally Active Small-Molecule Plasminogen Activator Inhibitor-1 Inhibitor, TM5275, Prevents
the Development and Progression of Diabetic Nephropathy in Mice TM5275, a novel, orally
active, small-molecule PAI-1 inhibitor, was synthesized and its antidiabetic and antifibrotic
effects were examined in a mouse model of diabetic nephropathy. The oral administration of
TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the
development of albuminuria and glomerulosclerosis. TM5275 also prevented the accumulation
of extracellular matrix proteins, such as type IV collagen and fibronectin, in the glomeruli.
Furthermore, TM5275 suppressed the expression of transforming growth factor-B1 and PAI-1 in
the diabetic kidney. These data suggest that the pharmacological inhibition of PAI-1 may be a
promising strategy for the treatment of diabetic nephropathy. 1

A novel plasminogen activator inhibitor-1 inhibitor, TM5275, prevents the development of
hepatic steatosis in mice fed a high-fat diet - PubMed The oral administration of TM5275 (10
mg/kg/day) to mice fed a high-fat diet for 12 weeks significantly prevented the development of
hepatic steatosis, as evidenced by the reduced accumulation of triglycerides and cholesterol in
the liver. TM5275 also significantly suppressed the expression of genes involved in lipogenesis,
such as sterol regulatory element-binding protein-1c and fatty acid synthase, in the liver.
Furthermore, TM5275 ameliorated insulin resistance and glucose intolerance in mice fed a
high-fat diet. These data suggest that the pharmacological inhibition of PAI-1 may be a
promising strategy for the treatment of nonalcoholic fatty liver disease. ... The oral
administration of TM5275 (10 mg/kg/day) to mice fed a high-fat diet for 12 weeks significantly
prevented the development of hepatic steatosis, as evidenced by the reduced accumulation of
triglycerides and cholesterol in the liver. 2TM5275, a novel plasminogen activator inhibitor-1
inhibitor, prevents neointima formation after vascular injury in mice - PubMed The oral
administration of TM5275 (10 mg/kg/day) significantly inhibited the neointimal thickening and
the neointima/media ratio of injured femoral arteries. TM5275 also significantly suppressed the
proliferation of smooth muscle cells and the infiltration of macrophages in the neointima.
Furthermore, TM5275 inhibited the expression of PAI-1, monocyte chemoattractant protein-1
and tumor necrosis factor-a in the injured vessels. These data suggest that the
pharmacological inhibition of PAI-1 may be a promising strategy for the prevention of vascular
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occlusive diseases such as atherosclerosis and restenosis after angioplasty. ... The oral
administration of TM5275 (10 mg/kg/day) significantly inhibited the neointimal thickening and
the neointima/media ratio of injured femoral arteries. ... Abstract. Plasminogen activator
inhibitor-1 (PAI-1) is a key regulator of the fibrinolytic system and has been implicated in the
pathogenesis of cardiovascular disease. We have recently synthesized a novel, orally active,
small-molecule PAI-1 inhibitor, TM5275. To examine the effect of TM5275 on neointima
formation after vascular injury, we subjected mice to femoral arterial wire injury. 1

[3] An orally active small-molecule plasminogen activator inhibitor-1 inhibitor, TM5275, prevents
the development and progression of diabetic nephropathy in mice - PubMed The oral
administration of TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly
ameliorated the development of albuminuria and glomerulosclerosis. TM5275 also prevented
the accumulation of extracellular matrix proteins, such as type IV collagen and fibronectin, in
the glomeruli. Furthermore, TM5275 suppressed the expression of transforming growth factor-
B1 and PAI-1 in the diabetic kidney. These data suggest that the pharmacological inhibition of
PAI-1 may be a promising strategy for the treatment of diabetic nephropathy. ... The oral
administration of TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly
ameliorated the development of albuminuria and glomerulosclerosis. ... Abstract. Plasminogen
activator inhibitor-1 (PAI-1) is a key regulator of the fibrinolytic system and has been implicated
in the pathogenesis of diabetic nephropathy. We have recently synthesized a novel, orally
active, small-molecule PAI-1 inhibitor, TM5275. 4 Technical Support Center: Managing TM5275
Delivery in Long-Term Animal Studies

This technical support center provides troubleshooting guides and frequently asked questions
(FAQSs) for researchers, scientists, and drug development professionals working with TM5275
in long-term animal studies.

Frequently Asked Questions (FAQSs)
Q1: What is the recommended route of administration for TM5275 in long-term animal studies?

Al: The most common and effective route for long-term administration of TM5275 in rodent
models is oral delivery.[3][5][6][7] This can be achieved through voluntary ingestion in drinking
water or by oral gavage.[5][6]

Q2: What is a typical dosage range for TM5275 in mice and rats?
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A2: Effective oral dosages in published studies have ranged from 10 mg/kg/day to 100
mg/kg/day.[3][5][7] The optimal dose will depend on the specific animal model and the
therapeutic goals of the study.

Q3: How should TM5275 be formulated for oral administration?

A3: For administration in drinking water, TM5275 can be dissolved directly.[5] For oral gavage,
TM5275 is often suspended in a vehicle such as a 0.5% carboxymethyl cellulose (CMC)
solution.[6]

Q4: What is the mechanism of action of TM5275?

A4: TM5275 is a selective inhibitor of plasminogen activator inhibitor-1 (PAI-1). By inhibiting
PAI-1, TM5275 enhances fibrinolysis, the process of breaking down blood clots. It has been
shown to have antithrombotic effects and does not interfere with other serpin/serine protease
systems.[5]

Troubleshooting Guide
Issue 1: Poor Bioavailability or Inconsistent Results

Q: We are observing high variability in our plasma concentration data and inconsistent
therapeutic effects. What could be the cause?

A: Inconsistent oral delivery is a likely culprit. For administration in drinking water, variations in
water intake among animals can lead to inconsistent dosing. With oral gavage, improper
technique can result in incomplete dosing.

Recommended Solutions:

o Switch to Oral Gavage: This method ensures a precise and consistent dose is delivered to
each animal.

o Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage to
minimize stress to the animals and ensure complete dose administration.

e Vehicle Optimization: If using a suspension, ensure it is homogenous before and during
administration to prevent settling of the compound.
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Issue 2: Animal Stress and Aversion

Q: Our animals are showing signs of stress and aversion to the gavage procedure. How can we
mitigate this?

A: Stress can significantly impact experimental outcomes. Minimizing handling stress is crucial
for the well-being of the animals and the integrity of the study.

Recommended Solutions:

e Acclimatization: Acclimate the animals to the handling and gavage procedure with sham
gavages (using the vehicle only) for several days before the start of the experiment.

» Proper Restraint: Use appropriate and gentle restraint techniques to minimize animal
movement and discomfort.

o Gavage Needle Selection: Use a flexible, appropriately sized gavage needle to reduce the
risk of injury and discomfort.

Issue 3: Formulation and Stability Issues

Q: We are having trouble preparing a stable and homogenous suspension of TM5275 for oral
gavage. What are the best practices?

A: Proper formulation is critical for accurate dosing. The solubility and stability of TM5275 in the
chosen vehicle should be considered.

Recommended Solutions:

» Vehicle Selection: A 0.5% solution of carboxymethyl cellulose (CMC) in water is a commonly
used and effective vehicle for suspending TM5275.[6]

» Preparation Procedure:
o Weigh the required amount of TM5275.

o Gradually add the 0.5% CMC solution while continuously mixing or vortexing to ensure a
uniform suspension.
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o Visually inspect the suspension for any clumps or settling before each administration.

o Storage: It is recommended to prepare the formulation fresh daily. If short-term storage is
necessary, store at 4°C and ensure the suspension is thoroughly re-suspended before use.
Stock solutions in DMSO can be stored at -80°C for up to 6 months.

Experimental Protocols

Protocol 1: Preparation of TM5275 for Oral Gavage (0.5%
CMC Suspension)

Materials:
e TM5275 powder
o Carboxymethyl cellulose (CMC), low viscosity
o Sterile, purified water
e Magnetic stirrer and stir bar
 Sterile conical tubes or bottles
Procedure:
e Prepare 0.5% CMC Solution:
o Add 0.5 g of CMC to 100 mL of sterile, purified water.

o Stir vigorously with a magnetic stirrer until the CMC is fully dissolved. This may take
several hours. The solution should be clear and slightly viscous.

e Prepare TM5275 Suspension:

o Calculate the required amount of TM5275 and vehicle based on the desired concentration
and the number of animals to be dosed.

o Weigh the TM5275 powder and place it in a sterile container.
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o Slowly add the 0.5% CMC solution to the TM5275 powder while continuously vortexing or
stirring to create a homogenous suspension.

o Continue to stir for at least 15 minutes to ensure uniform distribution.

¢ Administration:
o Gently mix the suspension before drawing each dose to prevent settling.

o Administer the suspension to the animals using a suitable oral gavage needle.

Visualizations

Formulation Preparation

Prepare 0.5% CMC Vehicle

Weigh TM5275 Suspend TM5275 in Vehicle

Data Collection & Analysis

Animal Acclimatization Oral Gavage

[ Blood Sample Collection Plasma Concentration Analysis)

[ Adminisfration (Therapeutic Efficacy Assessment)

Click to download full resolution via product page

Caption: Experimental workflow for TM5275 delivery.
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Caption: TM5275 mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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